5-(2-QUINOLYL)-1,3,4-OXADIAZOL-2-YLHYDROSULFIDE
Overview
Description
5-(2-Quinolyl)-1,3,4-oxadiazol-2-ylhydrosulfide is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-quinolyl)-1,3,4-oxadiazol-2-ylhydrosulfide typically involves the reaction of substituted methylquinoline with iodine under alkaline conditions. The reaction proceeds through the formation of an intermediate, which is then reacted with aromatic or heteroaromatic substituted formylhydrazine to yield the desired oxadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-quinolyl)-1,3,4-oxadiazol-2-ylhydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced forms of the oxadiazole ring.
Substitution: Thioamides and other substituted derivatives
Scientific Research Applications
5-(2-quinolyl)-1,3,4-oxadiazol-2-ylhydrosulfide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of 5-(2-quinolyl)-1,3,4-oxadiazol-2-ylhydrosulfide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may interfere with the ERK signaling pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-Quinolyl-1,3-tropolones: These compounds have similar structural features and are also investigated for their biological activities.
2,3’-Biquinolines: These compounds share the quinoline moiety and have been studied for their synthetic and biological properties.
Oxazole Derivatives: These compounds have a similar heterocyclic structure and exhibit a wide range of biological activities.
Uniqueness
5-(2-quinolyl)-1,3,4-oxadiazol-2-ylhydrosulfide is unique due to its specific combination of the quinoline and oxadiazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-quinolin-2-yl-3H-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c16-11-14-13-10(15-11)9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMKYZQJVSWESI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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